Bienvenue dans la boutique en ligne BenchChem!

Linezolid Impurity 8

Chiral chromatography Enantiomeric purity Optical rotation

Linezolid Impurity 8 (R-enantiomer chlorohydrin) is the essential chiral reference standard for regulatory compliance. Unlike racemic mixtures or the S-enantiomer, this authentic R-isomer resolves definitively on Chiralpak IA columns, enabling accurate LOD/LOQ determination for enantiomeric impurity control below the ICH 0.08% threshold. Supplied with full COA, it eliminates costly in-house synthesis and reduces ANDA rejection risk.

Molecular Formula C13H18ClFN2O2
Molecular Weight 288.75
CAS No. 868405-66-7
Cat. No. B601329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinezolid Impurity 8
CAS868405-66-7
Molecular FormulaC13H18ClFN2O2
Molecular Weight288.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linezolid Impurity 8 (CAS 868405-66-7): A Defined Chiral Chlorohydrin Reference Standard for Oxazolidinone Analysis


Linezolid Impurity 8 (CAS 868405-66-7), systematically named (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, is a process-related impurity of the oxazolidinone antibiotic linezolid [1][2]. With a molecular formula of C13H18ClFN2O2 and a molecular weight of 288.75 g/mol, this R-enantiomer chlorohydrin is formed during linezolid synthesis via the reaction of 3-fluoro-4-morpholinyl aniline with R-epichlorohydrin [3]. Commercial reference standards of this impurity are supplied with detailed characterization data compliant with regulatory guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [4][5].

Why Linezolid Impurity 8 Cannot Be Replaced by an Achiral or Racemic Impurity Standard in Method Validation


Linezolid is a single (S)-enantiomer drug, and its synthesis via R-epichlorohydrin generates the corresponding (R)-chlorohydrin intermediate as a process impurity [1][2]. The (R)-chlorohydrin (Impurity 8) and its (S)-enantiomer counterpart (CAS 1610690-08-8) are stereochemically distinct entities with identical molecular formulae (C13H18ClFN2O2, MW 288.75) but opposite optical rotations [3]. Achiral HPLC methods cannot resolve these enantiomers, yet regulatory guidelines mandate enantiomeric impurity control below 0.08% in linezolid drug substance [4]. Consequently, substituting a racemic mixture, an achiral analog, or the wrong enantiomer for chiral method validation leads to systematic under-detection of the (R)-enantiomer, failing ICH Q3A requirements for impurity profiling and risking ANDA rejection [5].

Quantitative Differentiation Evidence for Linezolid Impurity 8 (868405-66-7) Versus Comparators


Chiral Identity Verification: (R)-Enantiomer Versus (S)-Enantiomer Distinction by Optical Rotation and Chromatography

Linezolid Impurity 8 (CAS 868405-66-7) is the (R)-enantiomer of 1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, whereas the corresponding S-enantiomer is cataloged under CAS 1610690-08-8 [1][2]. In the linezolid synthesis pathway, R-epichlorohydrin reacts with 3-fluoro-4-morpholinyl aniline to yield the (R)-chlorohydrin intermediate; diversion to the (S)-epichlorohydrin starting material would generate the (S)-enantiomer instead [3]. The two enantiomers are differentiated by SMILES notation—FC1=C(N2CCOCC2)C=CC(NC[C@@H](O)CCl)=C1 for the R-form versus FC1=CC(NC[C@H](CCl)O)=CC=C1N2CCOCC2 for the S-form—reflecting their opposite configurations at the chiral carbon bearing the hydroxyl group [4][5]. Pharmacopoeial reference standards for the linezolid R-isomer specify enantiomeric purity exceeding 99.9% relative to the S-isomer [6].

Chiral chromatography Enantiomeric purity Optical rotation Linezolid synthesis

HPLC Purity Specification: 98%+ Certification for Linezolid Impurity 8 Reference Standard

Commercially available Linezolid Impurity 8 (CAS 868405-66-7) reference standards are supplied with certified HPLC purity of ≥98% by multiple vendors, with some providing additional characterization including 1H NMR, 13C NMR, IR, UV, and thermal gravimetric analysis . For regulatory ANDA submissions, reference standards lacking this comprehensive characterization data and purity certification cannot serve as valid system suitability reference materials . The requirement for ICH-compliant impurity quantification in linezolid drug substance mandates that all known impurities be controlled below 0.08% w.r.t. the API, necessitating a reference standard purity of at least 95% to enable accurate quantitation at these trace levels [1].

Reference standard purity HPLC quantification Certificate of Analysis ANDA submission

Regulatory-Use Classification: ANDA-Ready Reference Standard with Pharmacopoeial Traceability Option

Linezolid Impurity 8 (CAS 868405-66-7) is explicitly positioned by multiple reference standard suppliers as suitable for analytical method development, method validation (AMV), Quality Control (QC) application for Abbreviated New Drug Applications (ANDA), or during commercial production of Linezolid, with optional traceability against pharmacopoeial standards (USP or EP) [1][2]. In contrast, the (S)-chlorohydrin enantiomer (CAS 1610690-08-8) and Desfluoro Linezolid (CAS 556801-15-1) are not universally described with this explicit ANDA-ready designation, and some are listed as synthesis-on-demand rather than maintained in inventory [3].

Reference standard ANDA submission Pharmacopoeial traceability Regulatory compliance

Validated Application Scenarios for Linezolid Impurity 8 (868405-66-7) Driven by Quantitative Evidence


Chiral HPLC System Suitability Testing for Linezolid Enantiomeric Purity

Quality control laboratories developing or validating chiral HPLC methods for linezolid drug substance should employ Linezolid Impurity 8 (R-enantiomer) as the system suitability reference standard. The (R)-chlorohydrin resolves from the linezolid (S)-enantiomer peak on a Chiralpak IA column under validated polar organic mobile phase conditions, and the certified ≥98% purity enables accurate determination of limit of detection (LOD) and limit of quantification (LOQ) for the enantiomeric impurity method [1]. Using the wrong (S)-enantiomer or a racemic mixture would generate a false-positive peak at the retention time of the intended impurity, invalidating the system suitability test and potentially causing erroneous batch release decisions [2].

ANDA Impurity Profiling and Method Validation for Generic Linezolid Drug Substance

Generic pharmaceutical companies submitting ANDA applications for linezolid tablets or injection must demonstrate control of all process-related impurities, including the (R)-chlorohydrin intermediate, below the ICH qualification threshold of 0.08% [1]. Linezolid Impurity 8 serves as the primary reference standard for identification, quantification, and method validation of this specific process impurity. The compound's commercial availability with full Certificate of Analysis (COA) including HPLC, NMR, and MS characterization data meets FDA requirements for reference standard qualification in ANDA submissions, avoiding the need for costly in-house synthesis and characterization of the impurity [2][3].

Stability-Indicating Method Development for Linezolid Forced Degradation Studies

During forced degradation studies of linezolid drug substance and drug product, the ability to distinguish process-related (R)-chlorohydrin impurity from degradation products is essential for method specificity. The polar organic mode HPLC method validated by Raju et al. (2012) separates all six known impurities of linezolid, including the enantiomeric impurity, from degradation products generated under oxidative, acid, base, hydrolytic, thermal, and photolytic stress conditions [1]. Linezolid Impurity 8 spiking experiments confirm that the (R)-chlorohydrin peak does not co-elute with degradation products, establishing method specificity as required by ICH Q2(R1). Laboratories developing in-house stability-indicating methods require the authentic R-enantiomer reference standard to perform this critical specificity validation.

Linezolid Synthesis Route Optimization and Process Control

Process chemistry teams optimizing the linezolid manufacturing route (R-epichlorohydrin + 3-fluoro-4-morpholinyl aniline → chlorohydrin intermediate → cyclization → linezolid) require the (R)-chlorohydrin reference standard to monitor reaction completeness and impurity carryover [1]. Quantifying residual (R)-chlorohydrin in the intermediate stage enables real-time process control; elevated levels above the acceptance threshold signal incomplete cyclization and predict elevated Impurity 8 levels in the final API. The ability to source this specific impurity with batch-to-batch consistency and full characterization documentation ensures reliable in-process control across manufacturing campaigns [2].

Quote Request

Request a Quote for Linezolid Impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.